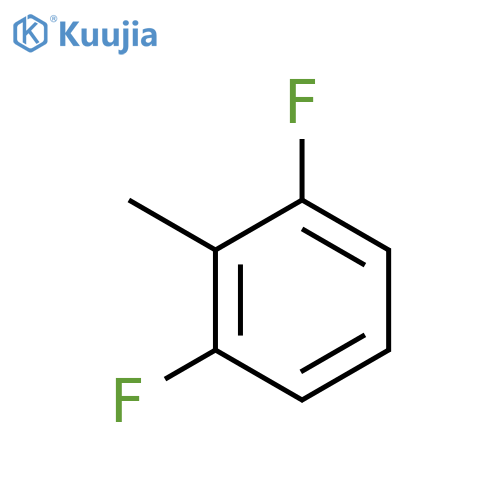Cas no 443-84-5 (2,6-Difluorotoluene)

2,6-Difluorotoluene structure
商品名:2,6-Difluorotoluene
2,6-Difluorotoluene 化学的及び物理的性質
名前と識別子
-
- 2,6-Difluorotoluene
- 1,3-difluoro-2-methyl-benzene
- 2,5-DIFLUOROBENZYL MERCAPTAN
- 2,6-difluoro-toluene
- 2,6-Difluor-toluol
- 2.6-Difluoro methyl benzene
- Toluene,2,6-difluoro- (6CI,7CI,8CI)
- 1,3-Difluoro-2-methylbenzene
- 2,6-Difluoro(methyl)benzene
- SCHEMBL254224
- MFCD00043898
- AM20040485
- 2,6-Difluorotoluene, 99%
- EN300-366965
- BENZENE, 1,3-DIFLUORO-2-METHYL-
- 2,6-Difluorotoluene, 98%
- InChI=1/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
- SCHEMBL9545081
- DTXSID00963202
- D2338
- J-507485
- AKOS006222504
- FT-0610661
- 443-84-5
- AC-9824
- MZLSNIREOQCDED-UHFFFAOYSA-
- 1,3-Difluoro-2-methylbenzene #
- 2,6-Difluorotoluene,98%
- DB-024024
-
- MDL: MFCD00043898
- インチ: 1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
- InChIKey: MZLSNIREOQCDED-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC=C1F)F
- BRN: 1932656
計算された属性
- せいみつぶんしりょう: 128.04400
- どういたいしつりょう: 128.043757
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 82.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.5
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.129 g/mL at 25 °C(lit.)
- ゆうかいてん: 112-115°C
- ふってん: 112°C
- フラッシュポイント: 華氏温度:50°f
摂氏度:10°c - 屈折率: n20/D 1.453(lit.)
- PSA: 0.00000
- LogP: 2.27320
- FEMA: 3295
- ようかいせい: 使用できません
2,6-Difluorotoluene セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225
- 警告文: P210
- 危険物輸送番号:UN 1993 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11
- セキュリティの説明: S16-S29-S33
-
危険物標識:

- 包装グループ:II
- ちょぞうじょうけん:かねんりょういき
- リスク用語:R11
- 危険レベル:3
- 包装カテゴリ:II
- 危険レベル:3
- セキュリティ用語:3
- 包装等級:II
2,6-Difluorotoluene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
2,6-Difluorotoluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2338-5G |
2,6-Difluorotoluene |
443-84-5 | >99.0%(GC) | 5g |
¥130.00 | 2024-04-16 | |
| Enamine | EN300-366965-1.0g |
1,3-difluoro-2-methylbenzene |
443-84-5 | 95.0% | 1.0g |
$24.0 | 2025-03-18 | |
| Enamine | EN300-366965-10.0g |
1,3-difluoro-2-methylbenzene |
443-84-5 | 95.0% | 10.0g |
$66.0 | 2025-03-18 | |
| Enamine | EN300-366965-25.0g |
1,3-difluoro-2-methylbenzene |
443-84-5 | 95.0% | 25.0g |
$99.0 | 2025-03-18 | |
| Ambeed | A265741-5g |
2,6-Difluorotoluene |
443-84-5 | 98% | 5g |
$43.0 | 2024-04-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011127-1g |
2,6-Difluorotoluene |
443-84-5 | 99% | 1g |
¥29 | 2024-05-23 | |
| TRC | D452558-5g |
2,6-Difluorotoluene |
443-84-5 | 5g |
$ 115.00 | 2022-06-05 | ||
| Fluorochem | 003205-25g |
2,6-Difluorotoluene |
443-84-5 | 99% | 25g |
£69.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011127-5g |
2,6-Difluorotoluene |
443-84-5 | 99% | 5g |
¥70 | 2024-05-23 | |
| Apollo Scientific | PC2941-25g |
2,6-Difluorotoluene |
443-84-5 | 98+% | 25g |
£47.00 | 2025-02-21 |
2,6-Difluorotoluene サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:443-84-5)2,6-Difluorotoluene
注文番号:1649468
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:443-84-5)2,6-二氟甲苯
注文番号:LE1649468
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:31
価格 ($):discuss personally
2,6-Difluorotoluene 関連文献
-
1. 7??Tunable infrared laser spectroscopyR. F. Curl,F. K. Tittel Annu. Rep. Prog. Chem. Sect. C: Phys. Chem. 2002 98 219
-
Denise Ott,Svetlana Borukhova,Volker Hessel Green Chem. 2016 18 1096
-
K. P. Rajappan Nair,Michaela K. Jahn,Alberto Lesarri,Vadim V. Ilyushin,Jens-Uwe Grabow Phys. Chem. Chem. Phys. 2015 17 26463
-
4. Diastereoselective free-radical reactions. Part 1. Preparation of 2-deoxy-β-glycosides by synthesis and reductive decarboxylation of 3-deoxyulosonic acid glycosidesDavid Crich,Timothy J. Ritchie J. Chem. Soc. Perkin Trans. 1 1990 945
-
5. Haptotropic rearrangement in tricarbonylchromium complexes of 2-aminobiphenyl and 4-aminobiphenylCurtis J. Czerwinski,Ilia A. Guzei,Kevin M. Riggle,Jason R. Schroeder,Lara C. Spencer Dalton Trans. 2011 40 9439
443-84-5 (2,6-Difluorotoluene) 関連製品
- 79348-71-3(2,4,6-Trifluorotoluene)
- 696-01-5(2-Fluoro-p-xylene)
- 93343-11-4(2,4,6-Trifluorotoluene)
- 452-67-5(2,5-Difluorotoluene)
- 443-88-9(2,6-Dimethylfluorobenzene)
- 392-69-8(2,4,6-Trimethylfluorobenzene)
- 452-76-6(2,4-difluoro-1-methylbenzene)
- 452-65-3(1-Fluoro-2,4-dimethylbenzene)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
推奨される供給者
atkchemica
(CAS:443-84-5)2,6-Difluorotoluene

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:443-84-5)2,6-Difluorotoluene

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ








